(4Z)-2-(naphthalen-2-yl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a naphthyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Introduction of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the naphthyl or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) might be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound could be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound might be used in the development of new materials with unique properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Naphthyl)-4-phenyl-1,3-oxazole: Similar structure but lacks the nitrophenyl group.
4-(4-Nitrophenyl)-2-phenyl-1,3-oxazole: Similar structure but lacks the naphthyl group.
Uniqueness
The presence of both the naphthyl and nitrophenyl groups in 2-(2-NAPHTHYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C22H14N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-2-naphthalen-2-yl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14N2O4/c25-22-20(7-3-4-15-8-12-19(13-9-15)24(26)27)23-21(28-22)18-11-10-16-5-1-2-6-17(16)14-18/h1-14H/b4-3+,20-7- |
InChI Key |
NCZGVLVZJFIUHT-SUOULJECSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=N/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
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